Cyclopamine-KAAD - 306387-90-6

Cyclopamine-KAAD

Catalog Number: EVT-394786
CAS Number: 306387-90-6
Molecular Formula: C44H63N3O4
Molecular Weight: 698.0 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Cyclopamine-KAAD is a synthetic derivative of cyclopamine, a naturally occurring steroidal alkaloid originally isolated from the corn lily plant Veratrum californicum. [, , ] It acts as a potent and specific antagonist of the Smoothened (SMO) receptor, a key component of the Hedgehog (Hh) signaling pathway. [, , , ] This pathway plays a crucial role in embryonic development, cell differentiation, and tissue homeostasis. [, , ] In scientific research, Cyclopamine-KAAD serves as a valuable tool to investigate the role of the Hh pathway in various biological processes, particularly in cancer development and progression. [, , , , , , , ]

Mechanism of Action

Cyclopamine-KAAD exerts its effects by specifically binding to and inhibiting the SMO receptor. [, , , ] SMO is a G protein-coupled receptor (GPCR) that acts as a signal transducer in the Hh pathway. [, , ] In the absence of Hh ligands, PTCH1 (another transmembrane protein in the pathway) inhibits SMO. [] When Hh ligands bind to PTCH1, the inhibition on SMO is relieved, allowing it to activate downstream signaling cascades, ultimately leading to the activation of GLI transcription factors and the expression of Hh target genes. [, , , , ] By binding to SMO, Cyclopamine-KAAD prevents its activation, effectively blocking Hh pathway signaling and downstream effects. [, , , , ]

Cancer Research:

  • Diffuse Large B-cell Lymphoma (DLBCL): Studies demonstrate that Cyclopamine-KAAD inhibits cell growth, induces apoptosis (programmed cell death), and enhances the cytotoxic effects of other anti-cancer agents in DLBCL cells. [, , ] It achieves this by inhibiting SMO, which in turn modulates the activity of other oncogenic pathways like PI3K/AKT and NF-κB. [, , ]
  • Anaplastic Large Cell Lymphoma (ALCL): Cyclopamine-KAAD reduces cell viability and clonogenicity in ALK-positive ALCL cells by inhibiting the SHH/GLI1 signaling pathway. [] This inhibition appears to be mediated by the downregulation of SHH gene expression, which is amplified in this type of lymphoma. []
  • Hepatocellular Carcinoma (HCC): Research suggests that Cyclopamine-KAAD can potentially inhibit the growth, invasion, and metastasis of HCC by blocking the Hh signaling pathway. [, ] This inhibition appears to be linked to the downregulation of downstream effectors of the pathway, leading to reduced DNA synthesis and cell growth. []
  • Breast Cancer: Studies indicate that Cyclopamine-KAAD inhibits the growth of breast cancer cells by suppressing the Hh signaling pathway. [] This effect is linked to the downregulation of key Hh signaling components like SMO, SHH, and GLI1. []

Stem Cell Research:

  • Pancreatic Cell Differentiation: Studies show that Cyclopamine-KAAD can promote the differentiation of human umbilical cord mesenchymal stem cells (HUC-MSCs) into pancreatic precursor cells expressing pancreatic duodenal homeobox-1 (Pdx-1). [] This effect is likely related to the role of Hh signaling in pancreas development, where suppressing Hh activity is crucial for the formation of pancreatic precursor cells. []

Pharmacology & Drug Discovery:

  • NanoBRET-Based Binding Assays: Researchers have developed a highly sensitive NanoBRET (bioluminescence resonance energy transfer)-based binding assay for SMO using Cyclopamine-KAAD. [] This assay facilitates real-time analysis of small-molecule ligand binding to SMO and aids in dissecting the complex pharmacology of this receptor, which is crucial for developing new and more effective SMO inhibitors. []
Future Directions
  • Combination Therapies: Further research is needed to explore the potential of Cyclopamine-KAAD in combination therapies with other anti-cancer agents, particularly in cancers where the Hh pathway plays a significant role. [] This approach could lead to more effective treatment strategies with potentially fewer side effects.
  • Hh Pathway Crosstalk: Further research is needed to elucidate the complex crosstalk between the Hh pathway and other signaling pathways, such as PI3K/AKT and NF-κB, in different cancer types. [, ] This knowledge could be exploited to develop more targeted and effective therapeutic strategies.

Relevance: Cyclopamine is the parent compound of cyclopamine-KAAD. Cyclopamine-KAAD is a more potent and soluble derivative of cyclopamine, specifically designed to overcome limitations associated with the parent compound's solubility and stability. Both compounds share a similar core structure and exhibit inhibitory activity against SMO, ultimately affecting the Hh signaling pathway. [, , , ]

SANT-1

Relevance: While structurally distinct from cyclopamine-KAAD, SANT-1 exhibits a similar mechanism of action by targeting and inhibiting SMO. Studying the binding properties and effects of SANT-1 in comparison to cyclopamine-KAAD helps to understand the structural features important for SMO inhibition and potential differences in their pharmacological profiles. [, ]

SAG1.3

Relevance: Although structurally dissimilar to cyclopamine-KAAD, SAG1.3 serves as a valuable tool to study the opposite pharmacological effects on SMO within the Hh pathway. By comparing the actions of an agonist like SAG1.3 to the antagonist activity of cyclopamine-KAAD, researchers can gain a more comprehensive understanding of SMO function and its role in various biological processes.

Purmorphamine

Relevance: Like SAG1.3, purmorphamine exhibits an opposite pharmacological profile to cyclopamine-KAAD, serving as an agonist of SMO. This contrasting activity allows researchers to investigate the full spectrum of SMO modulation and its effects on downstream signaling. Comparing the actions of purmorphamine with cyclopamine-KAAD enhances the understanding of SMO as a therapeutic target.

Properties

CAS Number

306387-90-6

Product Name

KAAD-Cyclopamine

IUPAC Name

N-[2-[(3'R,7'aR)-3',6',10,11b-tetramethyl-3-oxospiro[1,2,4,6,6a,6b,7,8,11,11a-decahydrobenzo[a]fluorene-9,2'-3,3a,5,6,7,7a-hexahydrofuro[3,2-b]pyridine]-4'-yl]ethyl]-6-(3-phenylpropanoylamino)hexanamide

Molecular Formula

C44H63N3O4

Molecular Weight

698.0 g/mol

InChI

InChI=1S/C44H63N3O4/c1-29-25-39-42(47(28-29)24-23-46-40(49)13-9-6-10-22-45-41(50)17-14-32-11-7-5-8-12-32)31(3)44(51-39)21-19-35-36-16-15-33-26-34(48)18-20-43(33,4)38(36)27-37(35)30(44)2/h5,7-8,11-12,15,29,31,35-36,38-39,42H,6,9-10,13-14,16-28H2,1-4H3,(H,45,50)(H,46,49)/t29?,31-,35?,36?,38?,39-,42?,43?,44?/m1/s1

InChI Key

WDHRPWOAMDJICD-BWBMXWGBSA-N

SMILES

CC1CC2C(C(C3(O2)CCC4C5CC=C6CC(=O)CCC6(C5CC4=C3C)C)C)N(C1)CCNC(=O)CCCCCNC(=O)CCC7=CC=CC=C7

Synonyms

3-keto-N-aminoethylaminoethylcaproyldihydrocinnamoyl cyclopamine
KAAD-cyclopamine

Canonical SMILES

CC1CC2C(C(C3(O2)CCC4C5CC=C6CC(=O)CCC6(C5CC4=C3C)C)C)N(C1)CCNC(=O)CCCCCNC(=O)CCC7=CC=CC=C7

Isomeric SMILES

C[C@@H]1C2[C@@H](CC(CN2CCNC(=O)CCCCCNC(=O)CCC3=CC=CC=C3)C)OC14CCC5C6CC=C7CC(=O)CCC7(C6CC5=C4C)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.